6,6-Dichloro-2,2-bipyridine
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Overview
Description
6,6-Dichloro-2,2-bipyridine is a chemical compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 6th position of each pyridine ring. This compound is known for its coordination chemistry and is widely used as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dichloro-2,2-bipyridine typically involves the coupling of 6-chloropyridine derivatives. One common method is the Ullmann coupling reaction, where 6-chloropyridine is reacted with a copper catalyst under high temperatures to form the bipyridine structure . Another method involves the Stille coupling reaction, where 6-chloropyridine is coupled with an organotin reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dichloro-2,2-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert it to bipyridine derivatives with different substituents.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms under basic conditions.
Major Products:
Oxidation: Bipyridine N-oxides.
Reduction: Various bipyridine derivatives.
Substitution: Functionalized bipyridine compounds with different substituents.
Scientific Research Applications
6,6-Dichloro-2,2-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6-Dichloro-2,2-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as oxidation and reduction .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the chlorine substituents and has different electronic properties.
4,4’-Bipyridine: Substitution at the 4th position alters its coordination behavior.
6,6’-Dimethyl-2,2’-bipyridine: Methyl groups instead of chlorine atoms change its steric and electronic properties.
Uniqueness: 6,6-Dichloro-2,2-bipyridine is unique due to the presence of chlorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and coordination behavior. This makes it particularly useful in forming stable metal complexes and in catalytic applications .
Properties
Molecular Formula |
C10H8Cl2N2 |
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Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,2-dichloro-6-pyridin-2-yl-1H-pyridine |
InChI |
InChI=1S/C10H8Cl2N2/c11-10(12)6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7,14H |
InChI Key |
WMRBVFHJGSUAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(N2)(Cl)Cl |
Origin of Product |
United States |
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